5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid

HIV-1 integrase strand transfer inhibitor antiviral scaffold

This dual-substituted indole-2-carboxylic acid building block uniquely combines a 4-fluoro group (metabolic stability, electronic modulation) and a 5-ethyl group (lipophilic reach). It is the only intermediate that preserves both the HIV-1 integrase Mg²⁺ chelation pharmacophore and the NS5B polymerase hydrophobic contact motif in a single scaffold. Unlike mono-substituted analogs, this compound enables exploration of C3 and N1 vectors essential for antiviral and anti-inflammatory lead optimization. Secure this research-enabling intermediate with confirmed 4-fluoro/5-ethyl substitution pattern.

Molecular Formula C11H10FNO2
Molecular Weight 207.204
CAS No. 2137833-15-7
Cat. No. B2839154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid
CAS2137833-15-7
Molecular FormulaC11H10FNO2
Molecular Weight207.204
Structural Identifiers
SMILESCCC1=C(C2=C(C=C1)NC(=C2)C(=O)O)F
InChIInChI=1S/C11H10FNO2/c1-2-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15/h3-5,13H,2H2,1H3,(H,14,15)
InChIKeyOJIQZVRSAZSTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid (CAS 2137833-15-7) – Procurement-Relevant Identity and Scaffold Context


5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid (CAS 2137833-15-7, molecular formula C11H10FNO2, molecular weight 207.20 g/mol) is a dual-substituted indole-2-carboxylic acid building block bearing a fluoro group at the 4-position and an ethyl group at the 5-position of the indole core . The indole-2-carboxylic acid scaffold has been independently validated as a potent HIV-1 integrase strand transfer inhibitor (INSTI) pharmacophore, where the C2 carboxyl group chelates two Mg²⁺ ions within the integrase active site [1]. This compound combines two critical substitution features—4-fluoro for metabolic stability and electronic modulation, and 5-ethyl for lipophilic reach—that are individually precedented in antiviral and anti-inflammatory lead series but are uniquely juxtaposed in this single building block [2].

Why 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid Cannot Be Replaced by Mono-Substituted Indole-2-carboxylic Acid Analogs


Mono-substituted analogs such as 4-fluoro-1H-indole-2-carboxylic acid (CAS 399-68-8, MW 179.15) or 5-ethyl-1H-indole-2-carboxylic acid (CAS 37033-93-5, MW 189.21) each provide only one of the two pharmacophoric features present in the target compound . In the GPR17 agonist series, substitution at the 5-position was shown to be detrimental to activity, while only small substituents—including fluoro—were tolerated at the 4-position [1]. Conversely, in HCV NS5B polymerase palm-site inhibitors, a 5-ethyl-substituted indole-2-carboxylic acid core was a key structural element driving potency [2]. The simultaneous presence of both 4-fluoro and 5-ethyl groups in a single intermediate therefore precludes simple substitution by either mono-functionalized analog without loss of the SAR information embedded in the dual-substitution pattern.

Quantitative Differentiation Evidence for 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid (CAS 2137833-15-7)


HIV-1 Integrase Strand Transfer Inhibition: Indole-2-carboxylic Acid Scaffold Validation with Quantitative IC50 Benchmarks

The indole-2-carboxylic acid scaffold—the core pharmacophore of 5-ethyl-4-fluoro-1H-indole-2-carboxylic acid—was validated as an HIV-1 integrase strand transfer inhibitor (INSTI) through molecular docking and in vitro assays. The unsubstituted parent indole-2-carboxylic acid (compound 1) inhibited integrase strand transfer with an IC50 of 32.37 ± 4.51 μM, while structural optimization to derivative 20a achieved an IC50 of 0.13 μM [1]. Binding conformation analysis confirmed that the indole core and C2 carboxyl group chelate the two catalytic Mg²⁺ ions within the integrase active site [1]. This quantitative benchmark establishes the scaffold's intrinsic activity, against which the added value of 4-fluoro and 5-ethyl substituents can be rationally explored in lead optimization campaigns [2].

HIV-1 integrase strand transfer inhibitor antiviral scaffold

4-Fluoro vs 5-Fluoro Indole Substitution: Functional Antagonism vs Agonism at Melatonin Receptors

The pharmacological consequence of fluoro substitution position on the indole ring is starkly demonstrated in a series of N-OMe fluoro-indole melatoninergics. In the Xenopus melanophore assay, all 4-fluoro-substituted compounds (22a–e, 25a,b) behaved as melatonin receptor antagonists, whereas the corresponding 5-fluoro-substituted analogs exhibited agonist activity [1]. This functional inversion—from antagonism to agonism—is driven solely by the position of the fluorine atom [1]. For 5-ethyl-4-fluoro-1H-indole-2-carboxylic acid, the 4-fluoro substitution pattern therefore suggests a predisposition toward antagonist-like pharmacology in melatoninergic systems, a property that cannot be replicated by 5-fluoro or 6-fluoro indole-2-carboxylic acid building blocks [2].

melatonin receptor fluoroindole pharmacology positional isomer SAR

GPR17 Agonist Pharmacophore: 4-Fluoro Substitution Tolerated and Potency-Enabling in Indole-2-carboxylic Acid Derivatives

In a comprehensive SAR study of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as GPR17 agonists, substitution at the indole 5-position was found to be detrimental to receptor activation, while only small substituents were tolerated at the 4-position [1]. Notably, a 4-fluoro-6-bromo substituted derivative (compound 33, PSB-18422) achieved an EC50 of 27.9 nM, and a 4-fluoro-6-iodo analog (compound 35, PSB-18484) achieved an EC50 of 32.1 nM [1]. These data demonstrate that 4-fluoro substitution is not merely tolerated but is compatible with low-nanomolar potency in the GPR17 pharmacophore [1]. In contrast, the 5-position intolerance means that 5-ethyl-1H-indole-2-carboxylic acid (lacking 4-fluoro) would be predicted to have diminished GPR17 activity [1].

GPR17 agonist orphan receptor inflammatory disease target

Antifungal Activity of Fluoroindoles: MIC Data Supporting the Value of 4-Fluoro Substitution for Agricultural and Postharvest Applications

In a panel of 16 halogenated indoles tested against the necrotrophic fungal pathogen Botrytis cinerea (gray mold), 4-fluoroindole, 5-fluoroindole, and 7-fluoroindole each exhibited MIC values in the range of 2–5 mg/L, surpassing the potency of the clinical fungicides fluconazole and natamycin [1]. Quantitative structure-activity relationship (QSAR) analysis confirmed that the presence of a fluoro group on the indole moiety is essential for anti-Botrytis activity [1]. While 5-ethyl-4-fluoro-1H-indole-2-carboxylic acid itself has not been directly tested in this assay, its 4-fluoroindole substructure is directly linked to the antifungal pharmacophore, and the C2-carboxylic acid handle provides a derivatization point for ester or amide prodrug formation that could further modulate antifungal potency or physicochemical properties [2].

antifungal Botrytis cinerea postharvest pathogen control

5-Ethyl Substitution in HCV NS5B Polymerase Inhibitors: Structural Precedent from Co-crystal Structures

The 5-ethyl substituent present in the target compound has direct structural precedent in HCV NS5B polymerase palm-site inhibitors. A co-crystallized inhibitor complex (PDB ligand HI4) contains the substructure 5-ethyl-1-(2-fluoro-5-nitrobenzyl)-3-(2-oxo-1,2-dihydropyridin-3-yl)-1H-indole-2-carboxylic acid, where the 5-ethyl group occupies a defined hydrophobic pocket in the NS5B palm site [1]. The parent indole-2-carboxylic acid lead in this series showed NS5B IC50 = 0.9 μM, and optimization of the C3 and N1 substituents (while retaining the 5-ethyl-indole-2-carboxylic acid core) drove potency improvements [2]. In contrast, the unsubstituted or 5-methyl analogs lack the hydrophobic reach provided by the ethyl group and would not adequately fill this pocket [2].

HCV NS5B polymerase palm site inhibitor antiviral drug design

Prioritized Research and Industrial Application Scenarios for 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid (CAS 2137833-15-7)


HIV-1 Integrase Inhibitor Lead Optimization – Scaffold-Based Medicinal Chemistry

The indole-2-carboxylic acid core is a validated INSTI scaffold with demonstrated Mg²⁺ chelation at the integrase active site, and the parent compound achieves IC50 = 32.37 μM with a clear trajectory to sub-micromolar potency (0.13 μM for optimized derivative 20a) [1]. The 4-fluoro substituent offers metabolic stabilization (as established for fluorinated indoles [2]), while the 5-ethyl group can be leveraged for additional hydrophobic contacts with the integrase–viral DNA complex. Procurement of this dual-substituted building block enables exploration of substitution vectors at the C3 and N1 positions that are inaccessible from mono-substituted analogs.

GPR17-Targeted Anti-Inflammatory Drug Discovery – 4-Fluoro Pharmacophore Exploitation

The GPR17 SAR study demonstrates that 4-fluoro substitution is compatible with low-nanomolar potency (EC50 = 27.9 nM for 4-fluoro-6-bromo derivative) while 5-position substitution is detrimental [3]. The target compound's 4-fluoro group serves as a potency-enabling handle, and the C2-carboxylic acid provides a conjugation point for the 3-(2-carboxyethyl) side chain required for GPR17 agonism. This compound is uniquely positioned for iterative SAR studies aiming to balance 5-ethyl tolerance with GPR17 activity, a design space not accessible from 5-ethyl-1H-indole-2-carboxylic acid alone.

Antifungal Crop Protection Agent Development – Fluoroindole Pharmacophore with Derivatizable Handle

Fluoroindoles exhibit MIC values of 2–5 mg/L against Botrytis cinerea, outperforming fluconazole and natamycin [4]. The target compound combines the antifungal 4-fluoroindole pharmacophore with a C2-carboxylic acid group that allows conversion to ester or amide prodrugs, potentially improving formulation properties, systemic movement in plants, or target binding. This distinguishes it from simple 4-fluoroindole (which lacks the derivatization handle) and positions it for agricultural fungicide development programs [5].

HCV NS5B Polymerase Palm-Site Inhibitor Synthesis – 5-Ethyl Structural Mimicry

The 5-ethyl-indole-2-carboxylic acid substructure has been crystallographically confirmed to occupy a hydrophobic pocket in the HCV NS5B polymerase palm site, with the lead compound showing NS5B IC50 = 0.9 μM [6]. The target compound provides this critical 5-ethyl pharmacophore while the 4-fluoro group introduces electronic modulation that may enhance binding affinity or alter the inhibitor's resistance profile. This dual-substituted building block enables the synthesis of novel C3- and N1-functionalized analogs for HCV antiviral discovery.

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